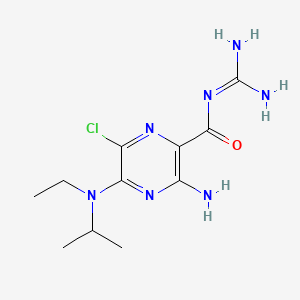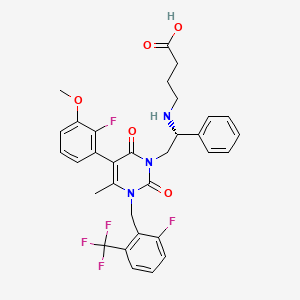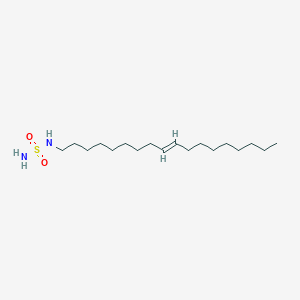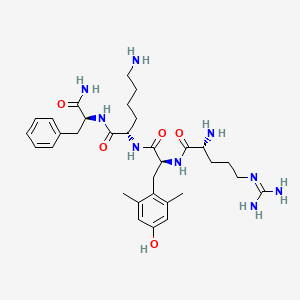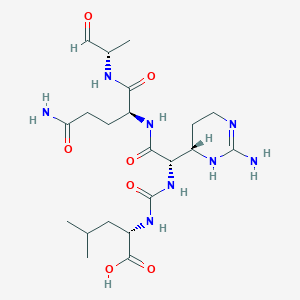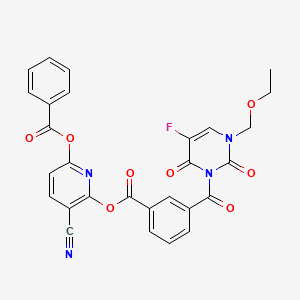
Emitefur
Overview
Description
Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties . It is a compound composed of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . This combination is designed to prolong the blood 5-FU level and increase selective toxicity to a tumor .
Molecular Structure Analysis
This compound has a molecular formula of C28H19FN4O8 . The systematic name for this compound is 6-(Benzoyloxy)-3-cyano-2-pyridinyl 3-{[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]carbonyl}benzoate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 558.47 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anti-Tumor Effects
Emitefur, a derivative of 5-fluorouracil (5-FU), has been investigated for its potential anti-tumor effects. A study by Shibamoto et al. (1996) explored the combined effect of radiation and this compound in murine tumors. They found that this compound, particularly at higher doses, significantly enhanced the tumor growth delay when combined with radiation, suggesting its potential as an anti-cancer agent (Shibamoto et al., 1996).
Efficacy in Lung Cancer
Nakai et al. (1994) conducted a multi-center phase II study on the efficacy of this compound in treating non-small cell lung cancer (NSCLC). They reported that this compound showed a response in 18% of the patients, particularly in adenocarcinoma and squamous cell carcinomas, indicating its potential utility in lung cancer treatment (Nakai et al., 1994).
Application in Gastric Cancer
A study by Sugimachi and Maehara (2000) assessed the antineoplastic effects of this compound in advanced gastric cancer. They found a 38.1% response rate in patients with advanced gastric cancer, with the drug showing promising efficacy as a cancer treatment (Sugimachi & Maehara, 2000).
Pharmacokinetics and Safety in Solid Tumors
Nemunaitis et al. (2000) conducted a phase I assessment of this compound's pharmacokinetics, metabolism, and safety in patients with refractory solid tumors. Their findings suggested that this compound at certain doses is well-tolerated and maintains prolonged exposure to 5-FU, indicating its potential as an effective treatment for solid tumors (Nemunaitis et al., 2000).
Mechanism of Action
Target of Action
Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite . It primarily targets the enzyme dihydrouracil dehydrogenase (DHU-DH) . This enzyme plays a crucial role in the catabolism of the anticancer drug 5-fluorouracil (5-FU) . This compound also interacts with minichromosome maintenance complex component 4 (MCM4) .
Mode of Action
This compound is a bifunctional prodrug composed of a derivative of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . By inhibiting DHU-DH, this compound prolongs the blood 5-FU level, thereby increasing selective toxicity to a tumor .
Biochemical Pathways
This compound affects the biochemical pathway involving the metabolism of 5-FU. By inhibiting the degradation of 5-FU, this compound increases the concentration of 5-FU in the blood. This leads to an enhanced antineoplastic effect, as 5-FU is a potent anticancer drug that works by inhibiting DNA synthesis .
Pharmacokinetics
It is known that this compound is orally active . In a study, the area under the curve for 5-FU in plasma, after administration of this compound in mice, appeared to be similar to that obtained on the first day and that on the seventh day, respectively, after starting administration of 400-600 mg day-1 in humans .
Result of Action
This compound has a significant anti-tumor effect. It has been used for advanced gastric cancer patients . In a study, multiple doses of this compound given either alone or in combination with radiation produced marked effects. The mean tumor growth delay time was 8.1 days for five administrations of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Emitefur plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound this compound is designed to inhibit the degradation of 5-FU by dihydrouracil dehydrogenase . This interaction allows for a prolonged presence of 5-FU in the blood, thereby enhancing its antineoplastic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound, through its component 5-FU, exerts its effects by incorporating into RNA and DNA, which disrupts normal cellular function and triggers cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The 5-FU component of this compound is incorporated into RNA and DNA, disrupting their normal function . The CNDP component inhibits the degradation of 5-FU, allowing for a prolonged presence of 5-FU in the blood .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has a significant anti-tumor effect even at clinically relevant dose levels, although a threshold dose exists between 12.5 and 25 mg kg-1 . Further clinical studies of this compound are warranted .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of 5-FU. The CNDP component of this compound inhibits the degradation of 5-FU by dihydrouracil dehydrogenase . This interaction allows for a prolonged presence of 5-FU in the blood, thereby enhancing its antineoplastic effects .
properties
IUPAC Name |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKMKRYHATLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149360 | |
| Record name | Emitefur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110690-43-2 | |
| Record name | Emitefur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emitefur [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emitefur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMITEFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)
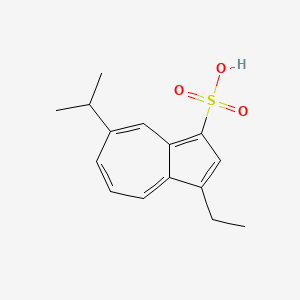
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)

